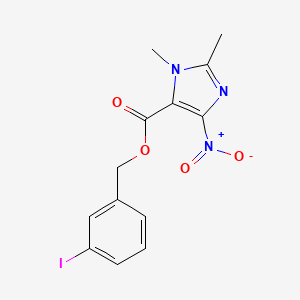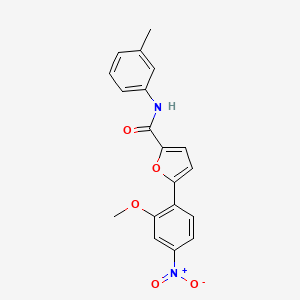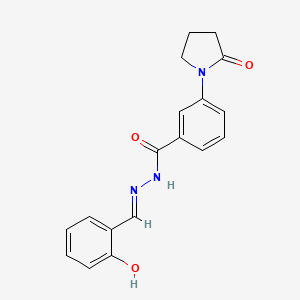![molecular formula C21H32N2O2 B6115764 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)
2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure that includes a cyclic framework with a spiro center. The synthesis of this compound has been achieved through a multistep process, which involves the use of various reagents and catalysts.5]decane.
Wirkmechanismus
The mechanism of action of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves its binding to the sigma-1 receptor. This receptor is a transmembrane protein that is located in various regions of the brain, including the cortex, hippocampus, and striatum. Upon binding to this receptor, 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane can modulate the activity of various signaling pathways that are involved in neuronal survival, neurotransmitter release, and pain perception. Specifically, this compound has been shown to enhance the release of certain neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and reward processing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can enhance the release of dopamine and serotonin in various neuronal cell lines, which suggests that it may have potential applications in the treatment of neurological disorders such as depression and anxiety. In vivo studies have shown that this compound can modulate the activity of certain signaling pathways in the brain, which can result in various physiological effects such as pain relief and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a valuable tool for studying the physiological and biochemical effects of this receptor in various in vitro and in vivo models. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for certain research applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another direction is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the study of its mechanism of action and physiological effects can provide valuable insights into the role of the sigma-1 receptor in various physiological processes. Overall, the study of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has the potential to contribute to the development of new therapies for neurological disorders and to advance our understanding of the underlying mechanisms of these disorders.
Synthesemethoden
The synthesis of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves a multistep process that has been optimized to achieve high yields and purity. The first step involves the reaction of 2,7-diazaspiro[4.5]decane with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. The next step involves the reaction of this intermediate product with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased through various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to exhibit high affinity for certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuronal survival, and neurotransmitter release. This receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, the development of compounds that can modulate the activity of this receptor has been a major focus of research in the field of neuroscience.
Eigenschaften
IUPAC Name |
3-methoxy-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-25-16-10-20(24)23-15-12-21(18-23)11-6-14-22(17-21)13-5-9-19-7-3-2-4-8-19/h2-4,7-8H,5-6,9-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSIASVVOJYAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)

![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)

![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)

![6-(3-fluorophenyl)-N-(3-isoxazolylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115793.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-methyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6115795.png)